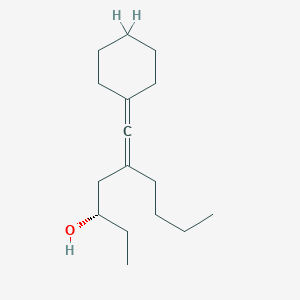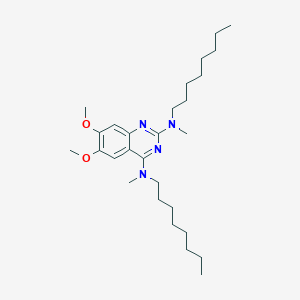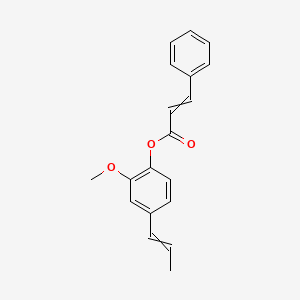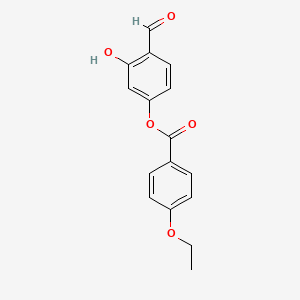methanone CAS No. 825595-94-6](/img/structure/B14210533.png)
[(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone is an organic compound that features a pyran ring fused with a phenyl group
Vorbereitungsmethoden
The synthesis of (2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethyl-3,6-dihydro-2H-pyran and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone can be compared with other similar compounds, such as:
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanol: This compound differs by having a hydroxyl group instead of a ketone group.
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylethanone: This compound has an ethyl group instead of a methanone group.
(2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylamine: This compound features an amine group instead of a methanone group.
The uniqueness of (2S)-4,5-Dimethyl-3,6-dihydro-2H-pyran-2-ylmethanone lies in its specific structural configuration and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
825595-94-6 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
[(2S)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C14H16O2/c1-10-8-13(16-9-11(10)2)14(15)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
UQZTZHZDXPQMPU-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=C(CO[C@@H](C1)C(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=C(COC(C1)C(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)

![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)


![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)

![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)



